3-(3,4,5-Trimethoxyphenyl)benzoic acid

Drug metabolism Pharmacokinetics Analytical reference standards

3-(3,4,5-Trimethoxyphenyl)benzoic acid (CAS 4944-88-1) features a direct C-C biphenyl linkage, structurally distinct from ether-linked analogs (e.g., TMPBA). As a documented trimebutine metabolite, it is validated for analytical reference standard use in LC-MS/MS bioanalytical method development and pharmacokinetic studies. The meta-carboxyl group enables orthogonal derivatization (amide coupling, esterification) without affecting methoxy substituents, supporting SAR library synthesis for anticancer, anti-inflammatory, and cholinesterase inhibitor programs. Choose this specific scaffold when metabolic pathway fidelity or biphenyl conformational geometry is critical.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
Cat. No. B8337928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4,5-Trimethoxyphenyl)benzoic acid
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C16H16O5/c1-19-13-8-12(9-14(20-2)15(13)21-3)10-5-4-6-11(7-10)16(17)18/h4-9H,1-3H3,(H,17,18)
InChIKeyOXXAEGVEBNPTFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4,5-Trimethoxyphenyl)benzoic Acid — Chemical Profile and Procurement Context


3-(3,4,5-Trimethoxyphenyl)benzoic acid (CAS 4944-88-1) is an aromatic carboxylic acid with molecular formula C16H16O5 and molecular weight 288.29 g/mol, featuring a benzoic acid moiety substituted at the 3-position with a 3,4,5-trimethoxyphenyl group [1]. The compound contains three methoxy substituents arranged symmetrically on one phenyl ring, with the carboxyl group on the adjacent phenyl ring available for further derivatization. This structural arrangement distinguishes it from simpler trimethoxybenzoic acid isomers and from gallic acid derivatives containing hydroxyl rather than methoxy groups . The compound is commercially available from multiple chemical suppliers, with typical catalog purity of 95% .

Why Generic Substitution Fails: Differentiation of 3-(3,4,5-Trimethoxyphenyl)benzoic Acid from Structurally Similar Analogs


Substituting 3-(3,4,5-trimethoxyphenyl)benzoic acid with structurally similar compounds such as 3,4,5-trimethoxybenzoic acid (eudesmic acid, CAS 118-41-2) or 4-(3,4,5-trimethoxyphenoxy)benzoic acid (TMPBA) is not scientifically justified without explicit comparative data. The target compound contains a direct biphenyl-type linkage between the trimethoxyphenyl ring and the benzoic acid moiety, whereas TMPBA incorporates an ether oxygen linker that alters molecular flexibility, hydrogen-bonding capacity, and metabolic stability [1]. The position of the carboxyl group (meta-substitution on the benzoic acid ring) further differentiates it from para-substituted analogs such as 4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzoic acid [2]. Critically, the target compound has been identified as a metabolite of trimebutine, a clinically used antispasmodic drug, establishing a unique metabolic pathway distinction not shared by close structural analogs . Procurement decisions must account for these structural differences when the compound is intended as a synthetic intermediate, analytical reference standard, or metabolite tracer.

Quantitative Evidence Guide: 3-(3,4,5-Trimethoxyphenyl)benzoic Acid Differentiation by the Numbers


Metabolite Identity: Traceable to Trimebutine in Pharmacokinetic Studies

3-(3,4,5-Trimethoxyphenyl)benzoic acid has been identified as a metabolite of trimebutine, a drug clinically approved for antispasmodic treatment of gastrointestinal disorders including irritable bowel syndrome . Trimebutine itself is an ester prodrug with molecular formula C22H29NO5 and molecular weight 387.47 g/mol; the target compound (MW 288.29 g/mol) represents the free carboxylic acid hydrolysis product, differing in molecular weight by 99.18 g/mol [1]. This metabolic relationship is not shared by the more commonly cited analog 3,4,5-trimethoxybenzoic acid (eudesmic acid, MW 212.20 g/mol), which lacks the biphenyl linkage and is not a direct trimebutine metabolite [2].

Drug metabolism Pharmacokinetics Analytical reference standards

Structural Connectivity: Biphenyl vs. Ether-Linked Analogs in Anticancer Scaffolds

The structural connectivity of 3-(3,4,5-trimethoxyphenyl)benzoic acid (direct C-C biphenyl-type linkage) differs fundamentally from the ether-linked analog 4-(3,4,5-trimethoxyphenoxy)benzoic acid (TMPBA). TMPBA has demonstrated anticancer activity with IC50 values of 5.9 μM against MCF-7 breast cancer cells and 7.9 μM against MDA-468 breast cancer cells, with mechanistic studies revealing modulation of MAPK signaling, AMPK, and p53 pathways [1]. The ether oxygen in TMPBA contributes to molecular flexibility and hydrogen-bonding capacity that are absent in the direct biphenyl linkage of the target compound .

Medicinal chemistry Structure-activity relationship Anticancer agents

Regioisomeric Carboxyl Positioning: Meta-Substitution Distinction from Para-Analogs

3-(3,4,5-Trimethoxyphenyl)benzoic acid contains a carboxyl group at the meta position relative to the biphenyl linkage, distinguishing it from para-substituted analogs such as 4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzoic acid (MW 314.3 g/mol, XLogP3-AA = 3.6, TPSA = 65 Ų) [1]. The meta-carboxyl arrangement alters molecular geometry, electronic distribution, and potential for further derivatization compared to para-substituted alternatives. Additionally, the target compound lacks the ethenyl linker present in the 4-substituted analog, resulting in a more rigid, conjugated biphenyl system.

Organic synthesis Building blocks Regioisomer differentiation

Synthetic Versatility: Carboxylic Acid Handle for Derivatization in Cholinesterase Inhibitor Scaffolds

The carboxylic acid functionality of 3-(3,4,5-trimethoxyphenyl)benzoic acid provides a reactive handle for amide, ester, or hydrazide formation. In structurally related systems, trimethoxybenzoic acid derivatives have been employed as building blocks in tacrine-based cholinesterase inhibitors, where compounds with 11- or 12-atom spacers demonstrated potent human acetylcholinesterase inhibition and remarkable selectivity toward human butyrylcholinesterase, with several trimethoxyphenylpropionic acid derivatives achieving IC50 values below 250 pM [1]. The target compound's biphenyl scaffold offers a distinct spacer geometry compared to the trimethoxybenzoic acid derivatives used in those studies, presenting alternative SAR opportunities.

Chemical synthesis Cholinesterase inhibitors Drug design

Application Scenarios for 3-(3,4,5-Trimethoxyphenyl)benzoic Acid in Research and Industry


Pharmacokinetic and Drug Metabolism Research — Metabolite Reference Standard

As a documented metabolite of trimebutine, 3-(3,4,5-trimethoxyphenyl)benzoic acid is appropriate for use as an analytical reference standard in bioanalytical method development and pharmacokinetic studies of trimebutine and related formulations . The compound's distinct molecular weight (288.29 g/mol) and retention properties allow for unambiguous LC-MS/MS identification and quantification in biological matrices, supporting preclinical and clinical ADME investigations.

Medicinal Chemistry — Biphenyl Scaffold for Library Synthesis

The compound's carboxylic acid group and biphenyl scaffold position it as a versatile building block for generating compound libraries via amide coupling, esterification, or hydrazide formation [1]. Its direct C-C biphenyl linkage offers distinct conformational properties compared to ether-linked analogs such as TMPBA, providing alternative SAR exploration opportunities in anticancer or anti-inflammatory programs.

Cholinesterase Inhibitor Development — Alternative Spacer Geometry

Given the established potency of trimethoxybenzoic acid derivatives in cholinesterase inhibitor development (IC50 values below 250 pM for human butyrylcholinesterase in optimized systems) [2], 3-(3,4,5-trimethoxyphenyl)benzoic acid presents a distinct scaffold with biphenyl spacing geometry. The carboxylic acid handle enables conjugation to pharmacophores such as tacrine via variable linker lengths, offering an alternative to the direct trimethoxybenzoic acid linkage explored in prior studies.

Chemical Synthesis — Orthogonal Derivatization via Carboxyl Group

The free carboxylic acid of 3-(3,4,5-trimethoxyphenyl)benzoic acid permits orthogonal derivatization under standard coupling conditions (e.g., DCC/DMAP or HATU-mediated amide bond formation) without affecting the methoxy substituents on the adjacent ring [3]. This regiochemical arrangement, with the carboxyl meta to the biphenyl linkage, provides synthetic flexibility distinct from para-substituted analogs such as 4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzoic acid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,4,5-Trimethoxyphenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.